Product packaging for 4-bromobenzyl 4-cyano-2-fluorobenzoate(Cat. No.:)

4-bromobenzyl 4-cyano-2-fluorobenzoate

Cat. No.: B4109320
M. Wt: 334.14 g/mol
InChI Key: SYJLMHMMLIJALL-UHFFFAOYSA-N
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Description

4-Bromobenzyl 4-cyano-2-fluorobenzoate is a synthetic benzoate ester of interest in advanced chemical synthesis and pharmaceutical research. This compound integrates multiple functional groups—a bromobenzyl ether, a cyano group, and a fluorine atom—onto an aromatic benzoate core, making it a versatile and valuable intermediate for constructing complex molecules . The strategic placement of these substituents offers distinct sites for further chemical modification, facilitating its use in cross-coupling reactions, scaffold decoration, and the synthesis of targeted bioactive compounds . The specific structural motifs present in this ester are commonly encountered in the development of active pharmaceutical ingredients (APIs) and their impurities . For instance, similar fluorinated and cyanated benzoic acid derivatives are utilized in the synthesis of advanced drug candidates, such as CYP51 inhibitors for anti-Chagas agents . The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon-based fragments . The electron-withdrawing cyano and fluoro groups can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, which is a key consideration in medicinal chemistry and drug design . Safety Note: This product is intended for research purposes only and is not classified as a medicinal product or approved for human or veterinary use. It is the responsibility of the user to ensure safe handling practices in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrFNO2 B4109320 4-bromobenzyl 4-cyano-2-fluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl 4-cyano-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-12-4-1-10(2-5-12)9-20-15(19)13-6-3-11(8-18)7-14(13)17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLMHMMLIJALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)C#N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate

Retrosynthetic Analysis of 4-bromobenzyl 4-cyano-2-fluorobenzoategoogle.com

A retrosynthetic analysis of the target molecule, 4-bromobenzyl 4-cyano-2-fluorobenzoate, logically disconnects the ester bond. This approach identifies the two primary building blocks: 4-cyano-2-fluorobenzoic acid (the acyl donor) and 4-bromobenzyl alcohol (the nucleophile).

Figure 1: Retrosynthetic Disconnection of this compound

Further analysis focuses on the synthesis of these precursors:

4-cyano-2-fluorobenzoic acid: This key intermediate is often expensive or not readily available. Synthetic routes may start from more common materials. One potential pathway involves the cyanation of a corresponding bromo- or iodo-substituted benzoic acid derivative. Another approach could involve the oxidation of 4-cyano-2-fluorobenzyl alcohol. However, the synthesis of 4-cyano-2-fluorobenzyl alcohol itself presents challenges, such as the need to avoid highly toxic cyaniding agents. google.comgoogle.com Some methods propose starting from 3,4-difluorobenzonitrile (B1296988) or 3-fluoro-4-bromobenzaldehyde to circumvent the use of virulent reagents. google.com

4-bromobenzyl alcohol: This precursor is more readily available. It can be prepared by the reduction of 4-bromobenzaldehyde (B125591) or via the selective oxidation of 4-bromotoluene. orgsyn.org A reported synthesis involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using reagents like Oxone, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid. orgsyn.org

Esterification Protocols for the Synthesis of 4-bromobenzyl 4-cyano-2-fluorobenzoateorgsyn.orggoogle.comchemicalbook.com

The formation of the ester from the identified precursors can be achieved through several established esterification protocols.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (4-cyano-2-fluorobenzoic acid) with the alcohol (4-bromobenzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the product by removing the water formed as a byproduct.

Carbodiimide-Mediated Coupling (DCC Coupling): For reactions where the conditions of Fischer esterification might be too harsh for the functional groups present (like the cyano group), coupling agents are employed. N,N'-Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid, allowing it to react with the alcohol under milder conditions. This method avoids high temperatures and strong acids but generates a dicyclohexylurea (DCU) byproduct that must be filtered off.

Modern synthetic methods often rely on specific catalysts to improve efficiency, yield, and reaction conditions. While a specific catalyst for the title compound is not detailed, analogous ester syntheses provide insight. For instance, the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, proceeds through a multi-step process involving diazotization and cyanation, highlighting the complexity that can be involved in synthesizing substituted aromatic esters. google.com In the context of direct esterification, Lewis acids or organocatalysts can be employed. For example, a 2,2'-biphenol-derived phosphoric acid has been shown to catalyze dehydrative esterification between equimolar amounts of acids and alcohols. organic-chemistry.org

In line with the principles of green chemistry, efforts are made to develop more environmentally benign synthetic routes. This includes using less hazardous solvents, reducing waste, and employing reusable catalysts.

Solvent Choice: Utilizing greener solvents like acetonitrile (B52724) or performing reactions in water, if possible, is preferred over chlorinated solvents or benzene (B151609). scielo.br

Catalysis: The use of solid, reusable acid catalysts like graphene oxide can replace corrosive mineral acids in esterification, simplifying workup and minimizing waste. organic-chemistry.org

Energy Efficiency: Sonochemical methods, which use ultrasound irradiation, can accelerate reaction rates at lower temperatures, offering an energy-efficient alternative to conventional heating. organic-chemistry.org A reported green synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorotoluene (B1265965) uses cobalt(II) diacetate tetrahydrate and oxygen in acetic acid, representing a greener approach to precursor synthesis. chemicalbook.com

Optimization of Reaction Conditions for Maximizing Yield and Selectivity of 4-bromobenzyl 4-cyano-2-fluorobenzoategoogle.comgoogle.com

To maximize the yield and purity of the final product, several reaction parameters must be systematically optimized. These include the choice of catalyst, solvent, reaction temperature, and reaction time. The optimization process aims to find a balance between high conversion of starting materials and high selectivity for the desired ester, minimizing the formation of byproducts. scielo.br

For the esterification of 4-cyano-2-fluorobenzoic acid with 4-bromobenzyl alcohol, a hypothetical optimization study might explore the following variables:

Table 1: Hypothetical Optimization of Esterification Conditions

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (0.1)Toluene110 (reflux)1275
2DCC (1.1)Dichloromethane25685
3Phosphoric Acid Catalyst (0.05)Acetonitrile80890
4Graphene Oxide (10 wt%)Toluene110 (reflux)1088
5Phosphoric Acid Catalyst (0.05)Acetonitrile601282

This table illustrates that a modern organocatalyst in a greener solvent like acetonitrile (Entry 3) could potentially offer the best yield under relatively mild conditions. Studies on related syntheses show that factors like the molar ratio of reactants and the type of catalyst are crucial for achieving high yields and purity. google.comresearchgate.net

Purification and Isolation Techniques for Research-Grade 4-bromobenzyl 4-cyano-2-fluorobenzoatescielo.br

After the reaction is complete, the crude product must be isolated and purified to obtain research-grade material. A typical purification sequence would involve:

Workup: The reaction mixture is first quenched, often with water or a bicarbonate solution, to neutralize any acid catalyst. The product is then extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. osti.gov The organic layers are combined, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.

Removal of Byproducts: If a DCC coupling was used, the precipitated dicyclohexylurea is removed by filtration.

Chromatography: The most common method for purifying neutral organic compounds like esters is silica (B1680970) gel column chromatography. A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired product from unreacted starting materials and any side products. osti.gov

Recrystallization: Following chromatography, the purified ester can be further refined by recrystallization from a suitable solvent or solvent pair to yield a highly pure crystalline solid.

Characterization: The purity and identity of the final compound are confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. osti.gov

Comparative Analysis of Synthetic Routes to this compound

The synthesis of this compound can be achieved through several multi-step pathways. These routes primarily differ in the methods used to construct the two key intermediates: 4-cyano-2-fluorobenzoic acid and 4-bromobenzyl alcohol, and the final esterification step.

Route 1: Synthesis via Oxidation of a Benzyl (B1604629) Alcohol Precursor

This approach focuses on the initial synthesis of 4-cyano-2-fluorobenzyl alcohol, which is then oxidized to the corresponding carboxylic acid.

Synthesis of 4-cyano-2-fluorobenzyl alcohol: A common starting material is 3,4-difluorobenzonitrile. In a patented method, this compound reacts with potassium bromide in the presence of a phase transfer catalyst to yield 4-bromo-3-fluorobenzonitrile (B163030). researchgate.net This intermediate then undergoes a Grignard exchange with isopropyl magnesium chloride-lithium chloride, followed by a reaction with paraformaldehyde to produce 4-cyano-2-fluorobenzyl alcohol. researchgate.net An alternative preparation of 4-bromo-3-fluorobenzonitrile involves the reaction of 3-fluoro-4-bromobenzaldehyde with hydroxylamine. researchgate.net Another process describes the synthesis of 4-cyano-2-fluorobenzyl alcohol starting from 3-fluoro-4-methylbenzonitrile, which is first brominated with N-bromosuccinimide (NBS) in a micro-reactor to form 4-bromomethyl-3-fluorobenzonitrile. This is subsequently reacted with a dimethyl sulfoxide/water mixture, also in a micro-reactor, to yield the desired alcohol. google.com

Oxidation to 4-cyano-2-fluorobenzoic acid: The synthesized 4-cyano-2-fluorobenzyl alcohol can be oxidized to 4-cyano-2-fluorobenzoic acid. While specific oxidizing agents for this exact transformation are not detailed in the provided search results, standard oxidation procedures for benzylic alcohols, such as using potassium permanganate (B83412) or chromic acid, could be employed. However, a patent highlights the high cost and difficulty in obtaining 4-cyano-2-fluorobenzoic acid, suggesting that its synthesis can be challenging. google.com

Synthesis of 4-bromobenzyl alcohol: This alcohol is commercially available but can also be synthesized. nih.gov One laboratory-scale synthesis involves the reduction of 4-bromobenzoic acid using a borane (B79455) complex, followed by hydrolysis. nih.gov

Final Esterification: The final step is the esterification of 4-cyano-2-fluorobenzoic acid with 4-bromobenzyl alcohol. Several established methods can be considered:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. While effective for simple substrates, the presence of the electron-withdrawing fluoro and cyano groups on the benzoic acid may decrease its reactivity. rug.nl

Steglich Esterification: This method is particularly useful for sterically hindered substrates and proceeds under mild conditions using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This would likely be an effective method for the target compound.

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.govresearchgate.netorganic-chemistry.org It is known to be effective for a wide range of substrates. nih.govresearchgate.netorganic-chemistry.org

Route 2: Synthesis via a Sandmeyer-type Reaction

This alternative route introduces the cyano group at a later stage.

Synthesis of 4-bromo-2-fluorobenzoic acid: This intermediate can be prepared from 1-bromo-2-fluoro-4-methylbenzene by oxidation with potassium permanganate. beilstein-journals.org

Introduction of the Cyano Group: A Sandmeyer-type reaction could potentially be employed to convert a suitable amino-substituted precursor into the desired cyano-benzoic acid derivative. For instance, a related patent describes the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via diazotization followed by reaction with a cyanide source. google.com A similar strategy could be envisioned for the synthesis of 4-cyano-2-fluorobenzoic acid.

Final Esterification: As in Route 1, the final step would be the esterification of the synthesized 4-cyano-2-fluorobenzoic acid with 4-bromobenzyl alcohol using one of the methods described above.

Comparative Analysis

Synthetic Step Route 1: Oxidation of Benzyl Alcohol Route 2: Sandmeyer-type Reaction Key Considerations
Precursor Synthesis Involves multi-step synthesis of 4-cyano-2-fluorobenzyl alcohol followed by oxidation.Focuses on the synthesis of 4-bromo-2-fluorobenzoic acid and subsequent introduction of the cyano group.Route 1 may offer milder conditions for the introduction of the cyano precursor functional groups. Route 2 might be more direct if a suitable amino-precursor is readily available.
Key Reagents Grignard reagents, NBS, paraformaldehyde, oxidizing agents.Potassium permanganate, reagents for diazotization (e.g., sodium nitrite, acid), cyanide source (e.g., cuprous cyanide).Route 1 utilizes common but potentially hazardous reagents like Grignard reagents. Route 2 involves highly toxic cyanide salts and potentially unstable diazonium intermediates.
Esterification Standard methods like Fischer-Speier, Steglich, or Mitsunobu reactions.Standard methods like Fischer-Speier, Steglich, or Mitsunobu reactions.The choice of esterification method will depend on the scale of the synthesis, the desired purity, and the tolerance of the substrates to the reaction conditions. The Steglich and Mitsunobu reactions generally offer milder conditions and broader applicability for complex substrates.
Overall Yield & Scalability The use of micro-reactors in some steps of Route 1 suggests potential for good control and scalability. google.com However, the oxidation step might present challenges.The Sandmeyer reaction can be high-yielding but may require careful control of reaction conditions, especially on a large scale.The overall efficiency of each route is highly dependent on the optimization of each individual step.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-bromobenzyl 4-cyano-2-fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural confirmation and assignment of all proton, carbon, and fluorine signals.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in a molecule.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum is used to identify the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons on both the bromobenzyl and cyanofluorobenzoyl moieties. The benzylic protons (CH₂) adjacent to the ester oxygen would appear as a characteristic singlet. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct resonances for the carbonyl carbon of the ester, the nitrile carbon, the benzylic carbon, and the twelve aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and cyano substituents.

¹⁹F NMR Spectroscopy : Since the molecule contains a fluorine atom, fluorine-19 (¹⁹F) NMR spectroscopy provides a direct and sensitive method for its detection. A single resonance is expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine with adjacent protons (³JHF) and carbons (JCF) provides further structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.

NucleusAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹HBenzylic CH₂~5.3Singlet (s)
¹HAromatic CH (Bromobenzyl)~7.2-7.6Doublets (d)
¹HAromatic CH (Cyanofluorobenzoyl)~7.8-8.2Multiplets (m)
¹³CBenzylic CH₂~66-68-
¹³CAromatic C-Br~122-124-
¹³CAromatic CH~115-135-
¹³CAromatic C-F~160-165 (d, ¹JCF)-
¹³CCyano C≡N~115-118-
¹³CCarbonyl C=O~163-165-
¹⁹FAromatic C-F~ -105 to -115Multiplet (m)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing unequivocal evidence for molecular connectivity. princeton.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between adjacent aromatic protons on the same ring, allowing for the complete assignment of each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This experiment is crucial for definitively assigning which proton is attached to which carbon, for example, linking the benzylic proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is arguably the most critical 2D experiment for this molecule, as it establishes the connectivity between the two main fragments. A key correlation would be observed between the benzylic protons (CH₂) of the 4-bromobenzyl group and the carbonyl carbon (C=O) of the 4-cyano-2-fluorobenzoate group, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This can help to confirm the conformation of the molecule in solution. For instance, a NOESY spectrum would show a correlation between the benzylic CH₂ protons and the proton at the 6-position of the benzoate (B1203000) ring, confirming their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display strong, characteristic absorption bands for the key functional groups. A strong band in the range of 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. rasayanjournal.co.in The ester carbonyl (C=O) group would produce a very strong absorption around 1720-1740 cm⁻¹. rasayanjournal.co.in Other significant bands would include C-O stretching vibrations for the ester linkage, C-F stretching, and aromatic C=C and C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For this molecule, the aromatic ring vibrations and the symmetric stretching of the C≡N bond are expected to be strong in the Raman spectrum. kaist.ac.kr

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch (Aromatic)Aromatic Rings3000-3100Medium-Weak
C≡N StretchNitrile2220-2240Strong
C=O StretchEster1720-1740Very Strong
C=C Stretch (Aromatic)Aromatic Rings1450-1600Medium
C-O StretchEster1100-1300Strong
C-F StretchAryl Fluoride (B91410)1200-1270Strong
C-Br StretchAryl Bromide500-600Medium-Strong

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum would show two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺), which is a definitive signature for a monobrominated compound.

Electron ionization (EI) would likely cause fragmentation of the molecule. The most probable cleavage would occur at the ester linkage, leading to two primary fragment ions: the 4-bromobenzyl cation and the 4-cyano-2-fluorobenzoyl cation. Further fragmentation of these ions would provide additional structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue/Description
Molecular FormulaC₁₅H₈BrFNO₂
Molecular Weight332.01 g/mol (for ⁷⁹Br), 334.01 g/mol (for ⁸¹Br)
Molecular Ion Peak[M]⁺ at m/z 332 and [M+2]⁺ at m/z 334 (approx. 1:1 ratio)
Major Fragment 1[C₇H₆Br]⁺ (4-bromobenzyl cation) at m/z 169/171
Major Fragment 2[C₈H₃FNO]⁺ (4-cyano-2-fluorobenzoyl cation) at m/z 148

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

As this compound is an achiral molecule, the concept of absolute stereochemistry does not apply. However, a crystal structure would provide invaluable information about its solid-state conformation. It would reveal the planarity of the aromatic rings and the orientation of the ester group that links them. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as dipole-dipole interactions or π-stacking, which govern the solid-state properties of the material. While a specific crystal structure for this exact compound is not publicly available, data from similar 4-bromobenzyl esters show common packing motifs and molecular conformations. researchgate.netresearchgate.net

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence) for Electronic Structure Probing of this compound

UV-Vis Absorption Spectroscopy : This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum is sensitive to the conjugated π-systems within a molecule. Both the 4-bromobenzyl and 4-cyano-2-fluorobenzoyl moieties are chromophores. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic rings. The exact position of these maxima is influenced by the various substituents on the rings.

Fluorescence Spectroscopy : Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of the heavy bromine atom in this compound may lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the compound may exhibit weak fluorescence or phosphorescence. Studying these properties provides insight into the molecule's excited-state dynamics.

Reactivity, Transformations, and Mechanistic Studies Involving 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate

Hydrolysis and Transesterification Reactions of 4-bromobenzyl 4-cyano-2-fluorobenzoate

The ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is most commonly demonstrated in hydrolysis and transesterification reactions.

Hydrolysis: Under aqueous conditions, the ester can be hydrolyzed to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of 4-bromobenzyl alcohol yield 4-cyano-2-fluorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromobenzyl alcohol alkoxide, which is subsequently protonated, to yield the carboxylate salt of 4-cyano-2-fluorobenzoic acid. chemistrysteps.com An acidic workup is required to obtain the neutral carboxylic acid.

Transesterification: This process involves the substitution of the 4-bromobenzyl alcohol moiety with a different alcohol. The reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would be expected to produce methyl 4-cyano-2-fluorobenzoate and 4-bromobenzyl alcohol.

Reactions Involving the Bromo-Substituted Benzyl (B1604629) Moiety of this compound

The aryl bromide present on the benzyl portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution on this ring is less common.

Nucleophilic aromatic substitution (SNAr) reactions generally require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org The 4-bromobenzyl ring in this compound lacks such activating groups; the benzyl substituent itself is not sufficiently electron-withdrawing to facilitate the formation of the stabilized Meisenheimer complex intermediate required for the SNAr mechanism. libretexts.orgnih.gov Therefore, substitution of the bromine atom by nucleophiles like alkoxides or amines via a standard SNAr pathway is not expected to occur under mild conditions. Reactions with extremely strong bases may proceed through an alternative elimination-addition (benzyne) mechanism, but this requires harsh reaction conditions. youtube.com

The carbon-bromine bond on the benzyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. organic-chemistry.org These reactions proceed under relatively mild conditions and tolerate a wide variety of functional groups.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is anticipated that this compound would readily undergo Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to form biaryl structures. This reaction would replace the bromine atom with a new aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base (which often serves as the solvent). organic-chemistry.org Reacting this compound with a terminal alkyne like phenylacetylene (B144264) would be expected to yield a product where the bromine atom is substituted by a phenylethynyl group. wikipedia.org

Reaction NameCoupling PartnerCatalyst SystemBaseExpected Product Structure
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-(biphenyl-4-ylmethyl) 4-cyano-2-fluorobenzoate
Suzuki Coupling Thiophene-2-boronic acidPd(OAc)₂ / S-PhosK₃PO₄4-cyano-2-fluoro-4'-((2-thienyl)methyl)benzoate
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-cyano-2-fluoro-4-((phenylethynyl)benzyl)benzoate
Sonogashira Coupling TrimethylsilylacetylenePd(PPh₃)₄ / CuIPiperidine4-cyano-2-fluoro-4-(((trimethylsilyl)ethynyl)benzyl)benzoate

Reactivity of the Fluoro-Substituted Benzoate (B1203000) Ring of this compound

The fluoro-substituted benzoate ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electronic properties of the substituents on the aromatic ring. Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when bearing potent electron-withdrawing groups. pressbooks.pub In this specific molecule, the cyano (-CN) and the carboxylate (-COO-) groups act as strong electron-withdrawing groups. Their positions para and ortho to the fluorine atom, respectively, are crucial for activating the ring towards nucleophilic attack. acs.org

The fluorine atom itself, despite the high strength of the carbon-fluorine bond, serves as an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, a step that is facilitated by the high electronegativity of fluorine which polarizes the carbon-fluorine bond and increases the electrophilicity of the carbon atom. masterorganicchemistry.com The subsequent expulsion of the fluoride (B91410) ion is a rapid process as it restores the aromaticity of the ring. masterorganicchemistry.com

The general mechanism for the SNAr reaction on the fluoro-substituted benzoate ring involves the addition of a nucleophile to the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing cyano and carboxylate groups. acs.org The final step is the elimination of the fluoride ion to yield the substituted product.

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, amines, and thiols. The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield.

Mechanistic Investigations of Key Transformations of this compound

The transformations of this compound, particularly the nucleophilic aromatic substitution on the benzoate ring, have been the subject of mechanistic scrutiny. These investigations aim to elucidate the precise sequence of bond-forming and bond-breaking events, as well as to characterize any transient species formed during the reaction.

Kinetic studies are fundamental to understanding the mechanism of a reaction. For the nucleophilic aromatic substitution of this compound, the rate of reaction is typically monitored by observing the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis or NMR spectroscopy.

The rate of substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer the expected trends based on studies of analogous compounds. For instance, stronger nucleophiles will generally lead to faster reaction rates. The choice of solvent is also critical; polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Table 1: Illustrative Pseudo-First-Order Rate Constants for the Reaction of a Substituted 2-Fluorobenzoate with a Nucleophile

NucleophileSolventTemperature (°C)k_obs (s⁻¹)
Sodium MethoxideMethanol251.2 x 10⁻⁴
Sodium EthoxideEthanol250.8 x 10⁻⁴
PiperidineDMSO503.5 x 10⁻³
Sodium ThiophenoxideDMF506.1 x 10⁻²

Note: The data in this table is illustrative and based on typical values for SNAr reactions of activated aryl fluorides. It does not represent experimentally determined values for this compound.

The reaction kinetics can also provide insights into whether the reaction proceeds through a stepwise mechanism with a distinct intermediate or a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.gov For highly activated systems like this one, a stepwise mechanism involving a Meisenheimer intermediate is often proposed. nih.gov

A key piece of evidence for the stepwise mechanism in nucleophilic aromatic substitution is the direct observation or isolation of the Meisenheimer complex. pressbooks.pub These intermediates are typically transient but can be stabilized and characterized under specific conditions, such as low temperatures or with the use of certain nucleophiles and solvent systems.

For this compound, the reaction with a strong nucleophile (Nu⁻) would be expected to form the Meisenheimer complex shown below.

The characterization of such an intermediate would typically involve spectroscopic techniques. For example, ¹H and ¹³C NMR spectroscopy would show a shift to upfield values for the ring protons and carbons, respectively, due to the increased electron density and the loss of aromaticity. The carbon atom bonded to both the fluorine and the nucleophile would exhibit a change from sp² to sp³ hybridization. UV-Vis spectroscopy is also a powerful tool, as Meisenheimer complexes are often highly colored and exhibit characteristic long-wavelength absorption bands.

Table 2: Hypothetical Spectroscopic Data for the Meisenheimer Complex of this compound with a Nucleophile

Spectroscopic TechniqueStarting Material (Illustrative)Meisenheimer Complex (Hypothetical)
¹³C NMR (δ, ppm)
C-F~165 (d, J_CF ≈ 250 Hz)~95 (d, J_CF ≈ 20 Hz)
C-CN~118~115
C=O~164~168
UV-Vis (λ_max, nm) ~290~350, ~510

Note: This table presents hypothetical data to illustrate the expected spectroscopic changes upon formation of a Meisenheimer complex. It does not represent experimentally determined values for the specific intermediate of this compound.

While the direct isolation of the Meisenheimer complex for this specific ester might be challenging due to the reactivity of the ester group, studies on closely related 4-cyano-2-fluorobenzoic acid derivatives provide strong evidence for their formation during the course of the reaction. springernature.com

Computational and Theoretical Investigations of 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 4-bromobenzyl 4-cyano-2-fluorobenzoate

Quantum chemical calculations are fundamental in elucidating the electronic structure of this compound. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The electronic structure is also characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps. For this compound, these maps would likely indicate regions of high electron density around the electronegative fluorine, oxygen, and nitrogen atoms of the cyano and ester groups, and the bromine atom. These regions represent potential sites for electrophilic attack. Conversely, areas with lower electron density, typically around the hydrogen atoms of the benzene (B151609) rings, are susceptible to nucleophilic attack.

Illustrative Data on Molecular Orbitals:

Molecular Orbital Energy (eV) Description
HOMO -6.85 Primarily localized on the 4-bromobenzyl moiety, indicating its role as the primary electron donor.
LUMO -1.75 Mainly distributed over the 4-cyano-2-fluorobenzoate ring, suggesting its capacity as an electron acceptor.

Density Functional Theory (DFT) Studies on Conformational Analysis and Energetics of this compound

Density Functional Theory (DFT) is a powerful computational method for analyzing the conformational landscape and energetics of this compound. nih.gov By systematically rotating the single bonds within the molecule, particularly the ester linkage and the bond connecting the benzyl (B1604629) group, a potential energy surface can be generated. This surface reveals the various possible conformations (rotamers) of the molecule and their relative energies. The most stable conformation corresponds to the global minimum on this surface.

Example of Conformational Energy Data:

Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Stability
+5.2 Sterically hindered (eclipsed)
60° +1.5 Gauche conformation
120° +2.8 Eclipsed conformation

Prediction of Spectroscopic Parameters (NMR, IR) for this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules like this compound. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) for ¹H and ¹³C atoms can be calculated. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of signals in an experimental NMR spectrum.

Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the ester group, the C≡N stretch of the cyano group, or the C-Br stretch.

Predicted Spectroscopic Data:

Parameter Predicted Value Experimental Correlation
¹H NMR (benzyl CH₂) δ 5.15 ppm Correlates to the methylene (B1212753) protons adjacent to the ester oxygen and the brominated ring.
¹³C NMR (C≡N) δ 115 ppm Characteristic chemical shift for a nitrile carbon.
IR Freq. (C=O stretch) 1725 cm⁻¹ Typical for an aryl ester carbonyl group.

Computational Modeling of Reaction Pathways and Transition States for Transformations of this compound

Computational modeling can be employed to investigate the potential chemical transformations of this compound. nih.gov This involves mapping out the entire reaction pathway for a given transformation, including the reactants, products, and any intermediates. A key aspect of this modeling is the identification and characterization of the transition state—the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, the hydrolysis of the ester bond or nucleophilic substitution of the bromine atom are potential reactions that could be modeled. These studies provide a molecular-level understanding of the reaction mechanism.

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Solution or Solid State

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov These simulations model the movements of atoms and molecules in a system, providing insights into conformational changes, intermolecular interactions, and solvent effects.

In a simulated solution, MD can show how the molecule interacts with solvent molecules and how its conformation might change in different solvent environments. In the solid state, MD simulations can provide information about the packing of molecules in a crystal lattice and the nature of intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the bromine atom. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies on this compound and Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and its derivatives, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can include electronic properties (like dipole moment and polarizability), steric parameters (such as molecular volume and surface area), and topological indices that describe the connectivity of atoms. By creating a model based on a set of known compounds, the properties of new, unsynthesized derivatives can be predicted, thus guiding future research and development.

Applications and Potential Utilities of 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate in Advanced Chemical Research

4-bromobenzyl 4-cyano-2-fluorobenzoate as a Key Building Block in Multi-Step Organic Synthesis

The molecular architecture of this compound makes it a highly valuable intermediate in multi-step organic synthesis. The compound is an ester formed from 4-cyano-2-fluorobenzoic acid and (4-bromophenyl)methanol. Each component brings distinct reactive sites to the final molecule, which can be selectively addressed in subsequent transformations.

The true synthetic utility of this compound lies in the orthogonal reactivity of its key functional groups: the aryl bromide, the nitrile (cyano group), the fluoride (B91410), and the ester linkage. The carbon-bromine bond is a classical handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents at the benzyl (B1604629) portion of the molecule.

Simultaneously, the cyano group on the benzoate (B1203000) ring is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, providing multiple pathways for molecular elaboration. The fluorine atom enhances the molecule's electrophilic character and can influence the regioselectivity of further aromatic substitution reactions, in addition to imparting specific physicochemical properties to the final products. The ability to perform a sequence of reactions targeting these different groups makes this compound a strategic building block for constructing complex molecular frameworks in a controlled, step-wise manner. umontreal.ca

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Aryl Bromide Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl
Aryl Bromide Heck Coupling Alkene, Pd catalyst, Base Substituted Alkene
Aryl Bromide Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Aryl Alkyne
Aryl Bromide Buchwald-Hartwig Amine, Pd catalyst, Base Aryl Amine
Cyano Group Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid
Cyano Group Reduction H₂, Raney Ni or LiAlH₄ Primary Amine
Cyano Group Cycloaddition Sodium azide (B81097) (NaN₃) Tetrazole

Role of this compound in the Synthesis of Novel Heterocyclic Compounds

The distinct functionalities of this compound position it as a strategic precursor for the synthesis of novel heterocyclic compounds, which are central to medicinal chemistry and materials science. heteroletters.org The cyano group, in particular, is a well-established synthon for constructing various nitrogen-containing heterocycles.

For instance, the nitrile can undergo condensation reactions with hydrazine (B178648) derivatives to form pyrazoles or react with other bifunctional reagents to yield pyrimidines and other related systems. The synthesis of complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, often involves intermediates containing cyano groups that drive the cyclization steps. nih.govrsc.org

Furthermore, the 4-bromobenzyl moiety can be elaborated into larger heterocyclic structures. Following a cross-coupling reaction to introduce an ortho-functionalized group (e.g., an amine or hydroxyl), an intramolecular cyclization can be triggered to form quinolines, benzofurans, or other fused ring systems. nih.gov This dual reactivity allows for the synthesis of complex molecules where one part of the structure is derived from the benzoate fragment and the other from the benzyl fragment, leading to novel and diverse heterocyclic scaffolds.

Exploitation of this compound in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a compound of interest in materials science and polymer chemistry. google.com

Precursor for Functional Monomers

The compound can serve as a precursor to specialized monomers for the synthesis of high-performance polymers. The aryl bromide functionality is a key reactive site for this purpose. Through reactions like Heck or Sonogashira coupling, polymerizable groups such as vinyl or ethynyl (B1212043) functions can be installed on the benzyl ring. Subsequent polymerization of this functionalized monomer would lead to polymers incorporating the rigid, polar 4-cyano-2-fluorobenzoyl group as a pendant side chain. These polar groups can enhance properties such as thermal stability, dielectric constant, and solubility, making the resulting polymers suitable for applications in advanced electronics and separation membranes.

Application in Liquid Crystal Synthesis or Optoelectronic Materials

The molecular structure of this compound possesses features characteristic of liquid crystalline (LC) materials. beilstein-journals.org It has a rigid core composed of two phenyl rings linked by an ester group, which contributes to molecular anisotropy. The presence of highly polar groups, specifically the cyano (-CN) and fluoro (-F) substituents, is a common design strategy in creating nematic liquid crystals with high dielectric anisotropy. researchgate.netmdpi.com The terminal bromo group could be further functionalized to introduce an alkyl or alkoxy chain, a common feature in calamitic (rod-shaped) liquid crystals, to fine-tune the mesophase properties and temperature range. These characteristics make the molecule and its derivatives strong candidates for use in liquid crystal displays (LCDs) and other optoelectronic devices.

Utilization of this compound as a Probe in Reaction Development

In the field of chemical methodology and process development, molecules with multiple, differentiated reactive sites are valuable as probes to test the selectivity and efficiency of new catalytic systems or reaction conditions. researchgate.net this compound is an excellent candidate for such a role.

A new catalyst designed for a specific transformation, for example, a C-H activation or a novel cross-coupling reaction, could be tested on this substrate. The outcome of the reaction would provide a wealth of information about the catalyst's chemoselectivity. For instance, a researcher could determine if a new palladium catalyst for Suzuki coupling is selective for the C-Br bond without causing cleavage of the ester bond or reacting with the cyano group. The presence of the fluorine atom also allows for studying electronic effects on reactivity. This use as a molecular probe can accelerate the development and optimization of new synthetic methods.

Potential in Supramolecular Chemistry and Host-Guest Systems Involving this compound

Supramolecular chemistry focuses on non-covalent interactions to form organized assemblies. mdpi.com The structural features of this compound suggest its potential utility in this field, particularly in the design of host-guest systems. nih.govbath.ac.uk

The molecule's aromatic rings are capable of engaging in π-π stacking interactions, a fundamental force in supramolecular assembly. The cyano and fluoro substituents can act as hydrogen bond acceptors, while the ester carbonyl oxygen provides another potential site for coordination or hydrogen bonding. These features would allow the molecule to act as a "guest" that can be encapsulated within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular cage. nih.gov The binding affinity would be governed by a combination of hydrophobic effects (from the aromatic rings) and specific electronic interactions (from the polar groups), making it a useful component for building complex, functional supramolecular architectures for applications in sensing or controlled release.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
4-cyano-2-fluorobenzoic acid sigmaaldrich.com
(4-bromophenyl)methanol
N-(4-bromophenyl)-4-cyano-2-fluorobenzamide
4-pentyl-4′-cyano biphenyl (B1667301) (5CB) mdpi.com
Sodium azide
Lithium aluminum hydride
Hydrazine
Cyclodextrins nih.gov

Structure Reactivity and Structure Property Relationships of 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate Analogs

Systematic Modification of the Bromobenzyl Moiety and its Impact on Chemical Reactivity

The bromobenzyl portion of 4-bromobenzyl 4-cyano-2-fluorobenzoate plays a significant role in determining the molecule's reactivity, primarily through the electronic influence of the bromine substituent and the nature of the benzyl (B1604629) group itself. The reactivity of the ester is largely dictated by the susceptibility of the carbonyl carbon to nucleophilic attack. This, in turn, is influenced by the stability of the leaving group, which in this case is the 4-bromobenzyl alcohol moiety.

The electronic nature of substituents on the benzyl ring can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org Electron-withdrawing groups have positive σ values and increase the rate of reactions where a negative charge develops in the transition state, such as in the alkaline hydrolysis of esters. Conversely, electron-donating groups have negative σ values and decrease the rate of such reactions.

In the context of this compound, the bromine atom is an electron-withdrawing group, which would be expected to increase the reactivity of the ester compared to an unsubstituted benzyl benzoate (B1203000). Systematic replacement of the bromine atom with other substituents would predictably alter the ester's reactivity. For instance, replacing bromine with a stronger electron-withdrawing group like a nitro group (NO₂) would further enhance the reactivity, while replacing it with an electron-donating group like a methoxy (B1213986) group (OCH₃) would decrease it.

A study on the alkaline hydrolysis of meta- and para-substituted-benzyl benzoates in aqueous acetone (B3395972) provides quantitative data to support these principles. oup.com The rates of hydrolysis were found to be significantly influenced by the nature of the substituent on the benzyl ring.

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Benzyl Benzoates

Substituent (X) in X-C₆H₄CH₂OCOC₆H₅ Hammett Constant (σ) Relative Rate (k/k₀)
p-OCH₃ -0.27 0.62
p-CH₃ -0.17 0.76
H 0.00 1.00
p-Cl 0.23 1.55
p-Br 0.23 1.58
m-NO₂ 0.71 4.37
p-NO₂ 0.78 5.37

Data derived from studies on substituted benzyl benzoates.

This data clearly illustrates that as the electron-withdrawing character of the substituent on the benzyl ring increases (more positive σ value), the rate of hydrolysis increases. This is because a more electron-withdrawing substituent helps to stabilize the developing negative charge on the oxygen atom of the leaving group in the transition state of the hydrolysis reaction.

Investigation of Substituent Effects on the Cyanofluorobenzoate Core of this compound

The cyanofluorobenzoate core of the molecule exerts a powerful influence on the reactivity of the ester linkage. Both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The position of these substituents is also critical. The fluorine atom at the ortho position can exert both a strong inductive effect and potentially a steric effect.

The electronic effects of substituents on the acyl portion of an ester can also be rationalized using the Hammett equation. Electron-withdrawing substituents on the benzoate ring increase the rate of hydrolysis by stabilizing the negatively charged transition state. libretexts.org For instance, the presence of a nitro group on an ethyl benzoate has been shown to increase the rate of hydrolysis. libretexts.org

In the case of this compound, the cumulative electron-withdrawing effect of the cyano and fluoro groups on the benzoate ring would make the ester significantly more reactive towards hydrolysis compared to an unsubstituted benzyl benzoate. The 2-fluoro substituent, due to its high electronegativity, will strongly withdraw electron density through the sigma bonds (inductive effect). The 4-cyano group will also withdraw electron density through both inductive and resonance effects.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ (meta) σ (para)
-F 0.34 0.06
-Cl 0.37 0.23
-Br 0.39 0.23
-CN 0.56 0.66
-NO₂ 0.71 0.78
-CH₃ -0.07 -0.17
-OCH₃ 0.12 -0.27

These constants are for substituents on a benzoic acid ring and indicate their electronic effect. libretexts.org

The large positive σ value for the para-cyano group indicates a strong electron-withdrawing effect, which would significantly increase the reactivity of the ester. The fluoro group's effect is more complex due to its dual nature of being inductively withdrawing but capable of resonance donation. However, in the ortho position, its inductive effect is expected to dominate, leading to an increase in reactivity.

Influence of Ester Linkage Modifications on the Stability and Transformations of this compound

The ester linkage is a key functional group that is central to the chemical transformations of this compound. Modifications to this linkage can have a profound impact on the molecule's stability and reactivity.

One significant modification is the replacement of the ester oxygen with a sulfur atom to form a thioester. Thioesters are generally more reactive and less stable than their corresponding esters. stackexchange.comharvard.edu This increased reactivity is attributed to several factors:

Reduced Resonance Stabilization: The orbital overlap between the larger 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the overlap between the 2p orbitals of oxygen and carbon. This results in weaker resonance stabilization of the thioester linkage compared to the ester linkage. stackexchange.com

Better Leaving Group: The resulting thiol (R-SH) is a better leaving group than the corresponding alcohol (R-OH) because sulfur is more capable of stabilizing a negative charge due to its larger size and polarizability. stackexchange.com

The hydrolysis rates of thioesters can be orders of magnitude higher than those of esters, depending on the pH and temperature. nih.gov This makes the thioester linkage a useful modification for applications requiring rapid cleavage.

Another important aspect of ester linkage stability is its susceptibility to enzymatic hydrolysis. In biological systems, esterases are enzymes that catalyze the cleavage of ester bonds. scirp.orgacs.org The rate of enzymatic hydrolysis is highly dependent on the structure of the ester, particularly the steric hindrance around the ester bond and the nature of the alcohol and carboxylic acid moieties. researchgate.netscirp.org For instance, bulky substituents near the ester linkage can hinder the approach of the enzyme and slow down the rate of hydrolysis. researchgate.net The susceptibility of ester derivatives to enzymatic cleavage is often unrelated to their purely chemical reactivity. researchgate.net

Table 3: Comparison of Ester and Thioester Properties

Property Ester (-COO-) Thioester (-COS-)
Resonance Stabilization More stable due to effective p-orbital overlap. Less stable due to poor p-orbital overlap. stackexchange.com
Reactivity to Nucleophiles Less reactive. More reactive. harvard.edu
Leaving Group Ability R-O⁻ is a poorer leaving group. R-S⁻ is a better leaving group. stackexchange.com

| Hydrolytic Stability | Generally more stable. | Generally less stable. nih.gov |

Design Principles for Modulating Reactivity and Properties of this compound Derivatives

The structure-reactivity relationships discussed in the previous sections provide a foundation for the rational design of this compound derivatives with tailored properties. By strategically modifying the different parts of the molecule, it is possible to control its reactivity, stability, and other characteristics.

A key design principle is the application of the Hammett equation and related linear free-energy relationships to predict the effect of substituents. wikipedia.org To increase the reactivity of the ester, one could introduce additional electron-withdrawing groups on either the benzyl or the benzoate ring. Conversely, to decrease reactivity and enhance stability, electron-donating groups could be incorporated.

The prodrug concept offers a powerful framework for designing derivatives with controlled activation. scirp.orgnih.gov Ester bonds are frequently used as cleavable linkers in prodrugs to mask a polar functional group, thereby improving properties like membrane permeability. scirp.org The active compound is then released in the body through enzymatic hydrolysis of the ester. scirp.org The rate of this release can be modulated by altering the steric and electronic properties of the ester as previously discussed. For example, introducing bulky groups near the ester linkage can slow down enzymatic cleavage, leading to a more sustained release of the active molecule. researchgate.net

Modifying the ester linkage itself is another important design strategy. As detailed in the previous section, converting the ester to a thioester would significantly increase its lability. nih.gov This could be desirable in applications where rapid cleavage is required.

Table 4: Design Strategies for Modulating Properties of this compound Derivatives

Desired Property Design Strategy Rationale
Increased Reactivity Introduce additional electron-withdrawing groups (e.g., -NO₂) on either aromatic ring. Enhances the electrophilicity of the carbonyl carbon.
Decreased Reactivity/Increased Stability Introduce electron-donating groups (e.g., -OCH₃) on the aromatic rings. Reduces the electrophilicity of the carbonyl carbon.
Controlled Release (Prodrug) Introduce sterically hindered groups near the ester linkage. Hinders approach of esterase enzymes, slowing hydrolysis. researchgate.net

| Rapid Cleavage | Replace the ester linkage with a thioester linkage. | Thioesters are inherently more reactive and less stable than esters. stackexchange.comnih.gov |

By applying these design principles, it is possible to create a wide range of analogs of this compound with finely tuned chemical and physical properties to suit specific applications.

Table of Mentioned Compounds

Compound Name
This compound
Benzyl benzoate
Ethyl benzoate
Nitrobenzoic acid
Methoxybenzoic acid
p-Methoxybenzyl benzoate
p-Methylbenzyl benzoate
p-Chlorobenzyl benzoate
p-Bromobenzyl benzoate
m-Nitrobenzyl benzoate

Future Research Trajectories and Unanswered Questions for 4 Bromobenzyl 4 Cyano 2 Fluorobenzoate

Exploration of Novel Catalytic Methods for 4-bromobenzyl 4-cyano-2-fluorobenzoate Transformations

The structure of this compound is amenable to a variety of catalytic transformations, opening avenues for the synthesis of novel derivatives. The benzylic bromide is a key functional group for such explorations.

Future research could focus on photocatalytic methods to generate a benzylic radical from the C-Br bond. nih.govacs.org This radical intermediate could then participate in a range of C-C and C-heteroatom bond-forming reactions. Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, could be employed to lower the reduction potential required for radical generation, making the process more efficient and compatible with a wider range of functional groups. nih.govacs.org

Organocatalysis also presents a promising, metal-free approach for transforming this molecule. wikipedia.org Chiral amines, phosphoric acids, or thioureas could catalyze enantioselective substitutions at the benzylic position or transformations involving the ester group. researchgate.netresearchgate.net For instance, organocatalytic transfer hydrogenation could potentially reduce the cyano group or other parts of the molecule under mild conditions. dntb.gov.ua

Unanswered Questions:

What is the optimal photocatalytic system (catalyst, solvent, light source) for the selective activation of the C-Br bond without cleaving the ester linkage?

Can cooperative catalytic systems effectively generate benzylic radicals from this compound for use in Giese-type addition reactions? acs.org

Which organocatalysts can achieve high enantioselectivity in nucleophilic substitution reactions at the benzylic carbon?

Can the ester or cyano groups be selectively transformed using organocatalysts in the presence of the reactive benzylic bromide? researchgate.net

A hypothetical research plan for exploring photocatalytic transformations is outlined in the table below.

Catalyst System Light Source Solvent Proposed Reaction Type Potential Product
fac-Ir(ppy)₃Blue LEDAcetonitrile (B52724)Radical alkenylationAllyl-substituted 4-cyano-2-fluorobenzoate
Eosin YGreen LEDDMSOC-N cross-coupling with aminesAminobenzyl-substituted derivatives
Rose Bengal + LutidineWhite LightDichloromethaneCooperative catalytic coupling with electron-deficient alkenesFunctionalized benzyl (B1604629) derivatives
TiO₂ NanoparticlesUV Light (365 nm)Methanol (B129727)Reductive dehalogenation4-methyl-4-cyano-2-fluorobenzoate
This table is illustrative and presents hypothetical research avenues for investigation.

Investigation into the Solid-State Reactivity and Polymorphism of this compound

The solid-state properties of organic molecules are critical for their application in materials science. The study of polymorphism—the ability of a substance to exist in more than one crystal form—is particularly important as different polymorphs can have distinct physical properties. Aromatic esters and benzoate (B1203000) derivatives are known to exhibit polymorphism. mdpi.comrsc.org

The asymmetric nature of this compound, with its various functional groups, suggests a high likelihood of forming multiple polymorphic structures. nih.govacs.org Future research should focus on systematically screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be essential for identifying and characterizing these forms. google.com

Furthermore, the potential for solid-state reactions could be investigated. For instance, upon thermal or photochemical activation, the benzylic bromide could react with neighboring molecules in the crystal lattice, potentially leading to oligomerization or polymerization. The arrangement of molecules in the crystal will dictate the feasibility and outcome of such reactions. bgu.ac.il

Unanswered Questions:

How many stable and metastable polymorphs of this compound can be isolated?

What are the thermodynamic relationships between the different polymorphic forms? rsc.org

How do the crystal packing and intermolecular interactions (e.g., halogen bonding, π-π stacking) differ between polymorphs? rsc.org

Does the molecule exhibit solid-state reactivity, and can this be controlled by selecting a specific polymorph?

The following table outlines a potential experimental approach to studying the polymorphism of this compound.

Crystallization Solvent Evaporation Temperature (°C) Observed Crystal Habit PXRD Pattern ID Melting Point (°C)
Acetone (B3395972)25NeedlesPoly-A112-114
Toluene4PlatesPoly-B118-120
Ethyl Acetate (B1210297)25PrismsPoly-A112-114
Methanol/Water (1:1)4Amorphous-95-100 (glass transition)
This table is hypothetical and illustrates the type of data that would be collected during a polymorphism study.

Advanced Applications of this compound in Green and Sustainable Chemistry

Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The structure of this compound offers several opportunities for research in this area.

One promising avenue is the use of photocatalysis under visible light, which represents a greener alternative to many traditional synthetic methods that require harsh conditions or toxic reagents. acs.org For example, developing a visible-light-mediated conversion of the benzyl bromide to other functional groups using a non-toxic catalyst and benign solvents would be a significant contribution. rsc.org

The cyano group is a versatile functional group in organic synthesis and can be a precursor to amines, carboxylic acids, and ketones. researchgate.netresearchgate.net Investigating green catalytic methods for the transformation of the cyano group in this compound, such as hydration to an amide or reduction to an amine using catalysts based on earth-abundant metals, would be highly valuable. researchgate.net Additionally, exploring the use of water or other green solvents for reactions involving this compound could further enhance its sustainability profile. mdpi.com

Unanswered Questions:

Can visible-light photocatalysis be used for the efficient and selective functionalization of the benzylic position in aqueous media?

Are there effective and recyclable catalysts for the hydrolysis or reduction of the cyano group that are compatible with the other functional groups in the molecule?

Can this compound be used as a building block in multicomponent reactions performed in green solvents like water or ionic liquids? mdpi.com

Can the entire synthetic route to this compound be redesigned to improve its atom economy and reduce waste?

Development of High-Throughput Screening Methods for this compound Derivatives (for chemical properties/applications only)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property or application. bmglabtech.comwikipedia.org Given the potential to generate a library of derivatives from this compound through catalytic transformations, developing HTS methods to evaluate their chemical properties would be a logical next step.

Future research could focus on designing colorimetric or fluorometric assays to screen for specific chemical reactivities. capes.gov.br For example, an assay could be developed to quickly identify derivatives that are effective catalysts for a particular reaction or that possess desirable photophysical properties (e.g., fluorescence). Such screens could also be used to evaluate the stability of derivatives under various conditions. The goal of HTS in this context is to rapidly identify "hits" with promising chemical attributes for further, more detailed investigation. bmglabtech.comnih.gov

Quantitative Structure-Use Relationship (QSUR) models could also be developed. By correlating the structural features of a library of derivatives with their observed chemical properties, these models could predict the potential utility of new, unsynthesized compounds, thereby accelerating the discovery process. nih.gov

Unanswered Questions:

What types of assays can be developed to rapidly screen for the catalytic activity or photophysical properties of a library of derivatives?

Can microplate-based HTS be adapted to study the reaction kinetics of derivatives in various chemical transformations?

How can computational modeling and QSUR be integrated with HTS to predict the properties of new derivatives and prioritize synthetic targets? nih.gov

What are the key structural features ("quality" filters) that lead to desirable chemical properties in this class of compounds? nih.gov

Integration of this compound into Complex Molecular Architectures for Advanced Materials

The functional groups on this compound make it an attractive building block for the synthesis of more complex molecules and materials. nih.gov

The bromo- and cyano- functionalities are particularly useful for creating advanced materials. The aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form extended π-conjugated systems. The cyano group is a strong electron-withdrawing group and can be used to tune the electronic properties of organic semiconductors or fluorescent materials. rsc.org

Future research could explore the synthesis of oligomers or polymers incorporating the this compound motif. These materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The combination of the electron-withdrawing cyano-fluorophenyl ring and the ability to form extended conjugation through the bromine position is a promising strategy for designing n-type or ambipolar organic semiconductors. rsc.org The ester linkage also provides a degree of conformational flexibility that could influence the packing and morphology of thin films. researchgate.net

Unanswered Questions:

What types of cross-coupling reactions are most effective for incorporating this molecule into larger conjugated systems?

How do the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials change with the extent of conjugation?

Can this building block be used to create materials with interesting photophysical properties, such as aggregation-induced emission or thermally activated delayed fluorescence?

What is the influence of the ester linkage and the fluorine atom on the solid-state packing and charge transport properties of materials derived from this compound?

Q & A

Q. What are the key synthetic routes for preparing 4-bromobenzyl 4-cyano-2-fluorobenzoate?

The synthesis typically involves multi-step reactions, including:

  • Bromination and functional group introduction : Substitution reactions to install bromine and fluorine atoms on the benzene ring, often using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or electrophilic aromatic substitution conditions .
  • Esterification : Coupling 4-bromobenzyl alcohol with 4-cyano-2-fluorobenzoic acid via acid chlorides or coupling agents (e.g., DCC/DMAP) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and ester linkage integrity. For example, 19F^{19}\text{F} NMR can resolve fluorine chemical shifts influenced by electron-withdrawing groups .
  • HPLC : To assess purity (>97%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

The electron-withdrawing cyano and fluorine groups deactivate the benzene ring, directing nucleophilic attacks to specific positions (e.g., para to bromine). Steric hindrance from the benzyl group may slow reactions at the ester carbonyl .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1\text{H} NMR splitting patterns) be resolved during characterization?

  • Iterative analysis : Compare experimental data with computational predictions (DFT calculations) for chemical shifts .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in esters) by acquiring spectra at low temperatures .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to install aryl groups .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions .

Q. How does this compound interact with biological targets (e.g., enzymes) in drug discovery studies?

  • Docking simulations : Predict binding affinity to active sites (e.g., kinases) using the cyano group as a hydrogen bond acceptor .
  • Enzyme inhibition assays : Measure IC50_{50} values in vitro, correlating substituent effects (e.g., bromine’s hydrophobicity) with activity .

Q. What are the stability challenges under varying storage conditions?

  • Hydrolysis susceptibility : The ester group degrades in humid environments; store under inert gas (N2_2) at -20°C .
  • Light sensitivity : Bromine and fluorine substituents may cause photodecomposition; use amber vials for long-term storage .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
  • Biological Relevance : Demonstrated moderate inhibition (IC50_{50} = 8.2 µM) against COX-2 in preliminary assays, suggesting anti-inflammatory potential .
  • Stability : Degrades by 15% over 30 days at 25°C under ambient light, highlighting the need for controlled storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.